molecular formula C12H16F3N3O2 B2912368 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine CAS No. 2310014-95-8

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2912368
CAS No.: 2310014-95-8
M. Wt: 291.274
InChI Key: IPHLFMHJWNDBJD-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine (CAS: 1396868-32-8) features a piperidine ring substituted with a trifluoromethyl group at the 4-position and a 3-methoxy-1-methylpyrazole-4-carbonyl moiety at the 1-position. Its molecular formula is C₁₉H₂₁F₃N₄O₃, with a molecular weight of 410.4 g/mol .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-17-7-9(10(16-17)20-2)11(19)18-5-3-8(4-6-18)12(13,14)15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHLFMHJWNDBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution on the pyrazole ring: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents such as methyl iodide and methanol.

    Formation of the piperidine ring: This involves the cyclization of a suitable amine precursor with a carbonyl compound.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling of the pyrazole and piperidine rings: This step involves the formation of a methanone linkage between the two rings, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Piperidine Ring Formation

The 4-(trifluoromethyl)piperidine moiety is synthesized via:

MethodReagents/ConditionsYieldSource
Pyridine hydrogenationH₂ (5-10 atm), Raney Ni, 80-120°C72-85%
Mannich reactionFormaldehyde + NH(CH₂CF₃)₂, ZnCl₂68%

Key limitation: Trifluoromethyl groups reduce nucleophilicity, requiring longer reaction times for hydrogenation.

Pyrazole Carbonyl Functionalization

The 3-methoxy-1-methylpyrazole-4-carbonyl group is constructed through:

Stepwise synthesis

  • Claisen condensation : Ethyl fluoroacetate + dimethylamino vinyl methyl ketone → β-diketone intermediate (GC purity >95%) .
  • Cyclization : Methylhydrazine at -20°C forms the pyrazole core :
  • Oxidation : NaOH/H₂O₂ followed by HCl acidification gives the carboxylic acid derivative .

Carbonyl Group Transformations

Reaction TypeReagentsProductApplication
Nucleophilic acyl substitutionR-NH₂ (amines)Amide derivativesDrug conjugate synthesis
ReductionLiAlH₄Alcohol (-CH₂OH)Prodrug development
Grignard additionCH₃MgBrTertiary alcoholStereochemical studies

Notable finding : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating aminolysis by 3.2× compared to non-fluorinated analogs .

Trifluoromethyl Group Stability

ConditionObservationMechanistic Insight
Strong base (NaOH, Δ)CF₃ remains intactC-F bond dissociation energy >485 kJ/mol
UV irradiationGradual defluorination (19% in 6h)Radical-mediated C-F cleavage

Catalyzed Coupling Reactions

Palladium-mediated reactions enable structural diversification:

Suzuki-Miyaura coupling

text
Ar-B(OH)₂ + Piperidine-Pz → Biaryl derivatives (87-92% yield)

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) .

Key selectivity : Coupling occurs preferentially at the pyrazole C-5 position due to lower steric hindrance .

Degradation Pathways

Oxidative metabolism studies reveal:

Enzyme SystemPrimary MetaboliteHalf-life
CYP3A4Hydroxylated piperidine (+16 m/z)2.3h
CYP2D6O-demethylated pyrazole (-14 m/z)4.1h

Data correlates with in vitro microsomal assays using human liver fractions .

Industrial-Scale Optimization

Patent WO2017064550A1 details a cost-effective route:

Process metrics

  • Atom economy: 81%
  • Waste index: 0.33 kg/kg product
  • Throughput: 14.7 kg/day (pilot scale)

Critical control points:

  • Maintain reaction temp ≤-20°C during hydrazine addition to suppress diazonium byproducts
  • Use anhydrous Na₂SO₄ for final crystallization (≥99.5% purity by HPLC)

This compound’s reactivity profile demonstrates remarkable versatility in medicinal chemistry applications, particularly in developing kinase inhibitors and antimicrobial agents . The trifluoromethyl group’s metabolic stability and the pyrazole’s metal-coordinating capacity make it a valuable scaffold for targeted drug design.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

Biology and Medicine

    Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Polymer Science: It can be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 1396868-32-8 C₁₉H₂₁F₃N₄O₃ 410.4 3-Methoxy-pyrazole-carbonyl, 4-CF₃-piperidine
1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine 2310014-54-9 C₁₁H₁₆F₃N₃ 247.26 Pyrazole-methyl, 4-CF₃-piperidine
1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine 61714-98-5 C₁₅H₁₆F₃NO₂ 299.29 Acetyl, 3-CF₃-benzoyl
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-CF₃-benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide 1005705-53-2 C₂₁H₂₃F₃N₆O₃S 496.5 Pyrazole-sulfonyl, 3-CF₃-benzyl
Key Observations :
  • Trifluoromethyl Positioning : The target compound’s CF₃ group on the piperidine ring contrasts with derivatives like CAS 61714-98-5, where CF₃ is part of a benzoyl group. This difference may alter solubility and receptor selectivity .
  • Linker Groups : The pyrazole-carbonyl linker in the target compound differs from sulfonyl (CAS 1005705-53-2) or acetyl (CAS 61714-98-5) groups, affecting conformational flexibility and binding kinetics .
Pyrazole Derivatives :
  • The target compound’s 3-methoxy group may enhance anti-inflammatory or antiviral activity, as seen in related pyrazole derivatives (e.g., antipyretic and antiaggregating activities in ) .
Benzoyl and Sulfonyl Analogues :
  • CAS 61714-98-5 (benzoyl-CF₃) and CAS 1005705-53-2 (sulfonyl-CF₃) demonstrate how aromatic substituents influence bioactivity. Benzoyl groups are common in kinase inhibitors, while sulfonyl groups enhance stability in protease inhibitors .

Research Findings and Implications

  • Metabolic Stability: The CF₃ group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues (e.g., CAS 2310014-54-9) .
  • Target Selectivity : The pyrazole-carbonyl moiety may mimic natural ligands in enzyme binding pockets, as seen in CCR5 antagonists () .

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a piperidine ring and a pyrazole moiety with trifluoromethyl and methoxy substituents. The molecular formula is C12H14F3N3O2C_{12}H_{14}F_3N_3O_2, and its molecular weight is approximately 303.25 g/mol.

PropertyValue
Molecular Formula C12H14F3N3O2C_{12}H_{14}F_3N_3O_2
Molecular Weight 303.25 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to protein targets. The pyrazole ring may participate in hydrogen bonding with active sites on enzymes, modulating their activity.

Anticancer Activity

Research has indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazoles could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's ability to induce apoptosis in cancer cells has been linked to increased caspase-3 activity at micromolar concentrations .

Antifungal Activity

In vitro studies have shown that related pyrazole derivatives exhibit moderate antifungal activity against several phytopathogenic fungi. For instance, compounds similar to the target compound demonstrated over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL . This suggests potential applications in agricultural settings as antifungal agents.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The presence of the methoxy group is believed to contribute to the modulation of inflammatory pathways, making these compounds candidates for developing new anti-inflammatory drugs .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study focusing on asymmetric MACs fused with pyrazole, three selected compounds showed effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells at concentrations as low as 1 µM .
  • Fungal Inhibition : A series of synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were tested against Fusarium oxysporum and showed promising antifungal activity, indicating the potential for agricultural applications .
  • Molecular Modeling Studies : Molecular docking studies have suggested that these compounds can effectively bind to specific targets involved in cancer progression and inflammation, providing insights into their mechanism of action .

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